molecular formula C7H14O<br>(CH3CH2CH2)2CO<br>C7H14O B092745 4-Heptanone CAS No. 123-19-3

4-Heptanone

Cat. No.: B092745
CAS No.: 123-19-3
M. Wt: 114.19 g/mol
InChI Key: HCFAJYNVAYBARA-UHFFFAOYSA-N
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Description

It is a colorless liquid with a characteristic odor and is commonly referred to as dipropyl ketone or butyrone . This compound is part of the ketone family and is used in various industrial applications due to its solvent properties.

Mechanism of Action

Target of Action

4-Heptanone, also known as Heptan-4-one, is an organic compound with the formula (CH3CH2CH2)2CO It is known to be a major β-oxidation metabolite of di(2-ethylhexyl) phthalate, a plasticizer used in polyvinyl chloride products .

Mode of Action

It is known to be involved in the β-oxidation metabolic pathway . This suggests that it may interact with enzymes involved in this pathway, leading to changes in cellular metabolism.

Biochemical Pathways

This compound is involved in the β-oxidation metabolic pathway . This pathway is crucial for the breakdown of fatty acids in the body. The compound’s involvement in this pathway suggests that it may have downstream effects on energy production and lipid metabolism. Additionally, this compound is a product of the metabolism of certain branched-chain fatty acids .

Pharmacokinetics

Its physical properties, such as its boiling point of 1439°C and its density of 0.82 g/mL , suggest that it may be readily absorbed and distributed in the body. Its involvement in the β-oxidation pathway suggests that it is metabolized in the body .

Result of Action

As a metabolite in the β-oxidation pathway, it may influence energy production and lipid metabolism in cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its volatility suggests that it may evaporate quickly in an open environment. Furthermore, its combustibility indicates that it should be handled carefully to avoid fire hazards. The compound is soluble in many organic solvents but insoluble in water , which may affect its distribution and stability in different environments.

Biochemical Analysis

Biochemical Properties

It has been found to be a metabolite of the plasticizer di (2-ethylhexyl) phthalate (DEHP) in haemodialysis patients . This suggests that 4-Heptanone may interact with enzymes, proteins, and other biomolecules involved in the metabolism of DEHP.

Cellular Effects

This compound has been shown to have significant effects on cellular processes. For instance, it has been found to be associated with diabetes mellitus

Molecular Mechanism

It has been shown to be a DEHP metabolite in humans . This suggests that this compound may exert its effects at the molecular level through its interactions with biomolecules involved in the metabolism of DEHP.

Temporal Effects in Laboratory Settings

It has been found that exposure to DEHP led to a significant increase of the metabolite this compound and all the proposed intermediates in urine of healthy persons within 24 hours .

Metabolic Pathways

This compound is involved in the metabolism of DEHP

Subcellular Localization

It has been shown that the susceptibility of Caenorhabditis elegans to this compound involves the regulation of the transcription factor DAF-16 . This suggests that this compound may have effects on its activity or function at the subcellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Heptanone can be synthesized through several methods. One common method involves the ketonization of iron(II) butyrate . Another method includes the alcohol-formaldehyde condensation reaction followed by dehydrogenation. In this process, acetone and butyraldehyde are mixed in a 1:1 molar ratio with an acid catalyst at 60-80°C for 6-8 hours. The product is then subjected to dehydrogenation at 200-250°C under a hydrogen atmosphere .

Industrial Production Methods: Industrial production of this compound often involves the pyrolysis of butyric acid over a wood coal at 425°C, followed by further processing over cerium oxide at 500°C or thorium oxide . This method ensures a high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Heptanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids.

    Reduction: It can be reduced to secondary alcohols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted ketones and alcohols.

Scientific Research Applications

Comparison with Similar Compounds

4-Heptanone can be compared with other ketones such as:

Uniqueness: this compound’s unique properties, such as its specific odor and solvent capabilities, make it valuable in various applications, distinguishing it from its isomers and other ketones.

Properties

IUPAC Name

heptan-4-one
Source PubChem
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InChI

InChI=1S/C7H14O/c1-3-5-7(8)6-4-2/h3-6H2,1-2H3
Source PubChem
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InChI Key

HCFAJYNVAYBARA-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CCC
Source PubChem
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Molecular Formula

C7H14O, Array
Record name DIPROPYL KETONE
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DSSTOX Substance ID

DTXSID6047650
Record name 4-Heptanone
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Molecular Weight

114.19 g/mol
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Physical Description

Dipropyl ketone appears as a colorless liquid with a pleasant odor. Insoluble in water and less dense than water. Flash point 120 °F. Toxic by inhalation. A skin irritant. Used to make flavorings and as a solvent., Liquid, Colorless liquid with a pleasant odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a pungent, powerful, ethereal, fruity odour, Colorless liquid with a pleasant odor.
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

291 °F at 760 mmHg (NIOSH, 2023), 144 °C, 144.00 to 145.00 °C. @ 760.00 mm Hg, 144-146 °C, 291 °F
Record name DIPROPYL KETONE
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Flash Point

120 °F (NIOSH, 2023), 120 °F, 48.89 °C (closed cup), 49 °C
Record name DIPROPYL KETONE
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name DIPROPYL KETONE
Source Occupational Safety and Health Administration (OSHA)
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0242.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Solubility

Insoluble (NIOSH, 2023), Miscible with ethanol, ethyl ether; very soluble in ligroin, Soluble in carbon tetrachloride, In water, 3.19X10+3 mg/L at 25 °C, 3.2 mg/mL at 25 °C, Solubility in water at 20 °C: very poor, insoluble in water; soluble in alcohol and ether, Insoluble
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Record name 4-Heptanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004814
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Source The National Institute for Occupational Safety and Health (NIOSH)
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.82 (NIOSH, 2023) - Less dense than water; will float, 0.8174 g/cu cm at 20 °C, Bulk density: 6.79 lb/gal at 20 °C, Relative density (water = 1): 0.8, 0.814-0.817 (20°), 0.82
Record name DIPROPYL KETONE
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Record name Dipropyl ketone
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name DIPROPYL KETONE
Source Occupational Safety and Health Administration (OSHA)
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Dipropyl ketone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0242.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.93 (Air = 1), Relative vapor density (air = 1): 3.9
Record name Dipropyl ketone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7908
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIPROPYL KETONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1414
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Vapor Pressure

5 mmHg (NIOSH, 2023), 5.2 [mmHg], 5.2 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 0.7, 5 mmHg
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Record name Dipropyl ketone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7908
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
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Record name DIPROPYL KETONE
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Record name Dipropyl ketone
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Color/Form

Stable, colorless liquid

CAS No.

123-19-3
Record name DIPROPYL KETONE
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Record name 4-Heptanone
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Record name Dipropyl ketone
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Record name 4-Heptanone
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Record name 4-HEPTANONE
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Record name 4-Heptanone
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Record name DIPROPYL KETONE
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Record name DIPROPYL KETONE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 4-Heptanone
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Melting Point

-27 °F (NIOSH, 2023), -33 °C, -34 °C, -27 °F
Record name DIPROPYL KETONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3317
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Record name Dipropyl ketone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7908
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Record name 4-Heptanone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name DIPROPYL KETONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1414
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIPROPYL KETONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/174
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Dipropyl ketone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0242.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods

Procedure details

U.S. Pat. No. 2,088,018 describes the preparation of secondary alcohols by simple aldol condensation of aldehydes, namely 2-ethylhexaldehyde and butyraldehyde, onto ketones, namely methyl ethyl ketone, methyl amyl ketone, methyl isobutyl ketone, butylideneacetone, dipropyl ketone and methylheptanone, and the subsequent hydrogenation of the condensation products to give the saturated secondary alcohol. The aldol condensation of 2-ethylhexaldehyde onto methyl ethyl ketone and the hydrogenation of the condensation product to give 6-ethyl-3-decanol, and the subsequent sulfation thereof is described, inter alia. The use of the sulfate as surfactant is not mentioned.
[Compound]
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secondary alcohols
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Heptanone?

A1: this compound has a molecular formula of C7H14O and a molecular weight of 114.19 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While specific spectroscopic data wasn't detailed within the provided research papers, common characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be employed to elucidate its structural features.

Q3: Are there any known alternative synthesis methods for this compound?

A3: Yes, one study highlights a specific approach to synthesizing this compound. [] This method is often met with interest by students.

Q4: What is the biological activity of this compound in nematodes?

A4: Research suggests that this compound exhibits potent nematicidal activity. In studies using the model organism Caenorhabditis elegans, exposure to this compound led to the activation of stress-response transcription factors DAF-16 and SKN1, ultimately resulting in nematode death. []

Q5: Does this compound affect nematode egg hatching?

A5: Yes, studies using Meloidogyne javanica (a root-knot nematode) showed that this compound significantly reduced egg hatching rates. []

Q6: Is the mode of action of this compound similar to existing nematicides?

A6: No, this compound's mechanism of action appears distinct from commercially available nematicides like ivermectin and aldicarb. This suggests potential for new nematicide solutions based on this compound. []

Q7: Beyond nematodes, are there other biological activities associated with this compound?

A7: Research indicates this compound plays a role as a pheromone in certain insect species, including ants and weevils. [, ]

Q8: Are there any safety concerns regarding the use of this compound?

A8: While this compound is generally considered safe for use as a flavoring agent in food, further research is necessary to assess its safety profile for agricultural applications, particularly regarding potential environmental impacts.

Q9: What analytical techniques are used to identify and quantify this compound?

A9: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for the identification and quantification of this compound in various matrices. [, , ]

Q10: Are there specific methods for analyzing this compound in biological samples?

A10: Yes, this compound can be analyzed in biological samples, such as urine and plasma, using headspace GC-MS techniques. These methods often involve a derivatization step to enhance sensitivity and selectivity. [, ]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.